molecular formula C18H15I2P B1583159 Diiodotriphenylphosphorane CAS No. 6396-07-2

Diiodotriphenylphosphorane

Cat. No.: B1583159
CAS No.: 6396-07-2
M. Wt: 516.1 g/mol
InChI Key: NSWZEXJQHIXCFL-UHFFFAOYSA-N
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Description

It is a yellow to orange solid that is sensitive to light and has a melting point of 210-220°C . This compound is primarily used as a reagent in organic synthesis, particularly for iodination reactions.

Preparation Methods

Diiodotriphenylphosphorane can be synthesized through the reaction of triphenylphosphine with iodine. The reaction typically takes place in an inert solvent such as dichloromethane or chloroform at room temperature. The reaction is as follows:

P(C6H5)3+I2P(C6H5)3I2\text{P(C}_6\text{H}_5\text{)}_3 + \text{I}_2 \rightarrow \text{P(C}_6\text{H}_5\text{)}_3\text{I}_2 P(C6​H5​)3​+I2​→P(C6​H5​)3​I2​

In industrial settings, the production of this compound involves similar methods but on a larger scale, ensuring the purity and yield of the product through careful control of reaction conditions .

Chemical Reactions Analysis

Diiodotriphenylphosphorane is known for its versatility in organic synthesis. It undergoes several types of reactions, including:

The major products formed from these reactions include alkyl iodides, β-iodo-α,β-unsaturated ketones, and graphene nanosheets.

Mechanism of Action

The mechanism by which diiodotriphenylphosphorane exerts its effects involves the formation of alkoxyphosphonium iodide intermediates. These intermediates facilitate the conversion of alcohols, thiols, and enols into alkyl iodides. The molecular targets and pathways involved include the activation of the phosphorus center, which enables the transfer of iodine atoms to the substrate .

Comparison with Similar Compounds

Diiodotriphenylphosphorane is unique in its ability to act as a versatile iodination reagent. Similar compounds include:

    Triphenylphosphine dichloride: Used for chlorination reactions.

    Triphenylphosphine dibromide: Used for bromination reactions.

    Triphenylphosphine ditriflate: Used for triflation reactions.

Compared to these compounds, this compound is particularly effective for iodination due to the high reactivity of iodine atoms .

Properties

IUPAC Name

diiodo(triphenyl)-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15I2P/c19-21(20,16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSWZEXJQHIXCFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)(C3=CC=CC=C3)(I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15I2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70213802
Record name Phosphorane, diiodotriphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70213802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6396-07-2
Record name Diiodotriphenylphosphorane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6396-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphorane, diiodotriphenyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphorane, diiodotriphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70213802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triphenylphosphine diiodide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does diiodotriphenylphosphorane facilitate the conversion of alcohols to iodides?

A1: this compound, often generated in situ from triphenylphosphine and iodine, serves as an effective iodinating agent for primary and secondary alcohols. [] The reaction typically proceeds at room temperature in solvents like diethyl ether or benzene, with hexamethylphosphoric triamide often added. While the exact mechanism is not detailed in the provided abstracts, it likely involves the phosphorane acting as an electrophilic iodine source, facilitating iodide displacement of the hydroxyl group in the alcohol.

Q2: Can this compound be used for reactions beyond simple iodination?

A2: Yes, research indicates that this compound can mediate esterification reactions. [] Specifically, it promotes the condensation of secondary and tertiary alcohols with carboxylic acids, leading to the formation of hindered esters in good yields. This highlights the versatility of this reagent in organic synthesis.

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